2-(2-Chlorophenyl)-6-fluorobenzoic acid
Description
Contextualization of Halogenated Benzoic Acid Derivatives in Medicinal and Synthetic Chemistry
Halogenated benzoic acid derivatives are fundamental intermediates in the chemical industry, valued for their utility in the synthesis of a wide array of functional molecules. The inclusion of halogen atoms like chlorine and fluorine can significantly alter a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability.
These compounds are pivotal in pharmaceutical and agrochemical development. For instance, 2-Chloro-6-fluorobenzoic acid is a versatile precursor used in the synthesis of anti-inflammatory and analgesic drugs. ajgreenchem.comchemimpex.com Its unique structure, featuring both chlorine and fluorine, enhances its reactivity, making it a valuable intermediate for various biologically active molecules. chemimpex.com The applications of halogenated benzoic acids extend to the agrochemical sector, where they serve as key building blocks in the formulation of herbicides and pesticides. chemimpex.com Furthermore, in material science, these compounds are employed to produce specialty polymers and resins with enhanced thermal and chemical resistance. chemimpex.com The strategic placement of halogens can also influence biological activity; studies on halogenated biphenyls have shown that the type and position of the halogen substituent can determine the compound's effect as an enzyme inducer. nih.govnih.gov
Significance of Phenyl-Substituted Benzoic Acids as Lead Compounds
Phenyl-substituted benzoic acids, also known as biphenyl (B1667301) carboxylic acids, represent another critical class of compounds in drug discovery and medicinal chemistry. This structural motif is found in numerous compounds developed for a range of therapeutic applications, including anti-inflammatory, antifungal, and anticancer agents. ajgreenchem.comjocpr.comnih.gov
The biphenyl scaffold is a privileged structure because it allows for three-dimensional exploration of receptor binding pockets, and the two phenyl rings can be independently functionalized to optimize activity and pharmacokinetic properties. Research has demonstrated that derivatives of biphenyl carboxylic acid can exhibit potent anticancer activity against breast cancer cell lines. ajgreenchem.com A common synthetic strategy to access these compounds is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com Other studies have identified biphenyl carboxylic acid derivatives as novel antiresorptive agents for treating osteoporosis, which inhibit osteoclast activity without negatively affecting bone formation. nih.gov The versatility of this scaffold is also highlighted by its use in creating antifungal agents active against pathogenic Candida species and in the development of ligands for metal-organic frameworks (MOFs) used in gas storage applications. jocpr.comossila.com
Research Gaps and Objectives Pertaining to 2-(2-Chlorophenyl)-6-fluorobenzoic acid
Despite the extensive research into halogenated benzoic acids and biphenyl carboxylic acids, there is a notable lack of specific published data for this compound. Its physicochemical properties, synthetic routes, and potential applications have not been thoroughly characterized in publicly accessible literature. This represents a significant research gap and an opportunity for new scientific inquiry.
The primary objectives for future research on this compound should include:
Development of a Synthetic Pathway: Establishing an efficient and scalable synthesis is the first critical step. A plausible approach would be the Suzuki-Miyaura coupling between a suitable di-halogenated benzoic acid derivative and 2-chlorophenylboronic acid.
Physicochemical Characterization: Comprehensive analysis to determine key properties such as melting point, solubility, pKa, and crystal structure is necessary for any future application.
Biological Screening: Given the known activities of related structures, screening this compound for potential biological effects—such as anti-inflammatory, anticancer, or antimicrobial activity—is a logical progression. ajgreenchem.comchemimpex.comnih.gov The specific ortho-substitution pattern might lead to unique interactions with biological targets. nih.govnih.gov
Exploration in Material Science: Investigating its potential as a ligand for creating novel metal-organic frameworks or as a monomer for specialty polymers could open up new avenues in materials chemistry.
Addressing these research objectives would elucidate the chemical and biological profile of this compound, potentially unlocking its value as a novel building block for chemists and pharmacologists.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Isomers.
This table provides a comparison of known data for related isomers to contextualize the expected properties of the title compound.
| Property | This compound | 2-(4-Chlorophenyl)-6-fluorobenzoic acid cymitquimica.comusbio.net | 2-Chloro-6-fluorobenzoic acid chemimpex.comsigmaaldrich.com |
| CAS Number | Not available | 1261921-07-6 | 434-75-3 |
| Molecular Formula | C₁₃H₈ClFO₂ | C₁₃H₈ClFO₂ | C₇H₄ClFO₂ |
| Molecular Weight | 250.65 g/mol | 250.65 g/mol | 174.56 g/mol |
| Appearance | Not available | Not available | White to brown powder |
| Melting Point | Not available | Not available | 155 - 159 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULZNZWJUDXUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689533 | |
| Record name | 2'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-40-9 | |
| Record name | 2'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Chlorophenyl 6 Fluorobenzoic Acid and Analogous Structures
Strategies for Constructing Halogenated Benzoic Acid Scaffolds
The initial challenge in synthesizing the target molecule is the creation of a 2,6-disubstituted benzoic acid, specifically one containing both fluorine and a site for further functionalization. Several powerful techniques in organic synthesis can be employed to achieve this structural arrangement.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org In the context of benzoic acid, the carboxyl group is strongly deactivating and acts as a meta-director for incoming electrophiles due to its electron-withdrawing nature. youtube.comdoubtnut.com Conversely, halogen substituents are also deactivating but are ortho, para-directors. libretexts.org This dichotomy in directing effects presents a challenge. For instance, attempting to halogenate benzoic acid directly typically results in substitution at the meta position. youtube.com Therefore, direct electrophilic halogenation of benzoic acid is not a viable primary route for synthesizing a 2,6-disubstituted pattern. However, if a directing group is already in place, electrophilic substitution can be a useful subsequent step. The reaction generally proceeds via the attack of the aromatic ring on an electrophile, often activated by a Lewis acid like FeCl₃ or AlCl₃, to form a carbocation intermediate which is then deprotonated to restore aromaticity. masterorganicchemistry.com
| Substituent | Influence on Reactivity | Directing Effect |
| -COOH | Deactivating | meta |
| -F, -Cl | Deactivating | ortho, para |
Directed ortho-metalation (DoM) is a significantly more powerful and regioselective strategy for preparing ortho-substituted benzoic acids. wikipedia.org This method overcomes the directing-group conflicts seen in electrophilic substitution. It has been demonstrated that unprotected benzoic acids can be directly lithiated at the position ortho to the carboxylic acid group. researchgate.netrsc.org The process involves treating the benzoic acid with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.orgsemanticscholar.org The reaction is typically conducted at very low temperatures (-78 to -90 °C) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netorganic-chemistry.org The carboxylate group, formed by the initial deprotonation of the acidic proton, acts as a powerful directed metalation group (DMG), guiding the lithium to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This ortho-lithiated species can then be trapped with a suitable electrophile to install a substituent, such as a halogen, with high precision. For example, quenching the lithiated intermediate with a source of electrophilic fluorine or chlorine can install the desired halogen at the C-2 position. researchgate.net
Approaches for Incorporating Phenyl Substituents onto Aromatic Carboxylic Acids
Once the halogenated benzoic acid scaffold is prepared, the next critical step is the formation of the biaryl bond that connects the two aromatic rings.
Transition-metal catalyzed cross-coupling reactions are the most powerful and widely used methods for constructing biaryl linkages. nih.govresearchgate.net The Suzuki-Miyaura coupling is particularly prominent, involving the reaction of an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. rsc.org To synthesize 2-(2-Chlorophenyl)-6-fluorobenzoic acid, this could involve coupling a 2,6-dihalobenzoic acid derivative with (2-chlorophenyl)boronic acid.
Another innovative strategy is the decarboxylative cross-coupling, where the carboxylic acid group itself participates in the reaction, extruding CO₂ to generate an arylmetal intermediate in situ. acs.org This intermediate then couples with an aryl halide under palladium catalysis, offering a direct way to link the two rings without pre-functionalizing the carboxylic acid into a different group. acs.org These reactions provide a robust and versatile toolkit for creating a wide array of biaryl compounds. researchgate.net
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst (Typical) |
| Suzuki-Miyaura | Aryl Halide/Triflate | Arylboronic Acid/Ester | Palladium |
| Heck | Aryl Halide/Triflate | Alkene | Palladium |
| Sonogashira | Aryl Halide/Triflate | Terminal Alkyne | Palladium/Copper |
| Decarboxylative | Aromatic Carboxylic Acid | Aryl Halide | Palladium/Copper |
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for forming C-C bonds, although it is subject to stricter mechanistic requirements than cross-coupling. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The leaving group, typically a halide, is then expelled to restore aromaticity. libretexts.org
For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org In the context of synthesizing the target molecule, one could envision a scenario where a highly activated fluorobenzoic acid derivative (for example, containing nitro groups) reacts with a 2-chlorophenyl nucleophile. The fluorine atom is an excellent leaving group in SNAr reactions. However, given the substitution pattern of this compound, which lacks strong activating groups, SNAr is a less direct and less common strategy for its synthesis compared to transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net
Derivatization from Primary Halogenated Benzoic Acids
The synthesis of biphenyl (B1667301) carboxylic acids, such as this compound, often originates from simpler, halogenated benzoic acid precursors. These primary building blocks undergo carbon-carbon bond-forming reactions to construct the biphenyl scaffold. Subsequent modifications of the carboxylic acid group can then be performed to generate a diverse range of derivatives.
The construction of the this compound structure from 2-chloro-6-fluorobenzoic acid is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for this transformation, involving the reaction of an aryl halide with an arylboronic acid. In this specific synthesis, 2-chloro-6-fluorobenzoic acid can be coupled with (2-chlorophenyl)boronic acid.
The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. ajgreenchem.com A base, commonly potassium carbonate (K₂CO₃), is required to facilitate the transmetalation step of the catalytic cycle. ajgreenchem.com The reaction is generally carried out in a mixed solvent system, such as 1,4-dioxane (B91453) and water, and requires heating to proceed to completion. ajgreenchem.com This methodology provides a direct route to the desired biphenyl structure, leveraging commercially available starting materials. ajgreenchem.comsigmaaldrich.com
Table 1: Representative Suzuki Coupling Reaction for Biphenyl Carboxylic Acid Synthesis ajgreenchem.com
| Component | Role | Example |
| Aryl Halide | Starting Material | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid |
| Boronic Acid | Coupling Partner | Various substituted boronic acids |
| Catalyst | Cross-coupling agent | Pd(PPh₃)₄ |
| Base | Activator | K₂CO₃ |
| Solvent System | Reaction Medium | 1,4-Dioxane: H₂O (4:1) |
| Temperature | Condition | 80 °C |
| Time | Condition | 16 hours |
The carboxylic acid group of this compound and related structures is a versatile functional handle for creating various derivatives, primarily esters and amides.
Esterification: Esterification is a fundamental derivatization reaction. One common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. This process can also be employed as a purification strategy, where the crude carboxylic acid is converted to its methyl or ethyl ester, purified via distillation or chromatography, and then hydrolyzed back to the pure acid. lookchem.com
Amidation: Amidation involves the formation of a C-N bond between the carboxylic acid's carbonyl group and an amine. Modern synthetic methods have enabled direct C-H amidation on the aromatic ring or coupling at the carboxylic acid function. For instance, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed, offering high efficiency and functional group compatibility. ibs.re.kr Furthermore, copper-catalyzed cross-coupling reactions are effective for the amination of halobenzoic acids with various aliphatic and aromatic amines. nih.govscilit.comresearchgate.net These methods provide robust pathways to N-aryl and N-alkyl anthranilic acid derivatives, often eliminating the need for protecting the carboxylic acid group during the reaction. nih.govscilit.com
Table 2: Overview of Derivatization Reactions for Benzoic Acids
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄) | Ester |
| Amidation (C-H) | Sulfonyl azide | [IrCp*Cl₂]₂, AgNTf₂, LiOAc | N-Sulfonyl aniline (B41778) derivative ibs.re.kr |
| Amidation (Cross-Coupling) | Aryl or Alkyl Amine | Cu powder, Cu₂O, K₂CO₃ | N-Aryl or N-Alkyl anthranilic acid derivative nih.gov |
Purification and Isolation Techniques in Organic Synthesis
The purification and isolation of the final product are critical steps in the synthesis of this compound. A multi-step approach is often necessary to achieve high purity.
Extraction: A primary workup procedure for isolating carboxylic acids involves liquid-liquid extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium hydroxide (B78521) solution). The carboxylic acid is deprotonated to form its water-soluble salt, which partitions into the aqueous layer, separating it from neutral or basic impurities. The aqueous layer is then acidified, causing the pure carboxylic acid to precipitate, after which it can be extracted back into an organic solvent. lookchem.com
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude solid is dissolved in a hot solvent or solvent mixture (e.g., alcohol, toluene, acetic acid) and allowed to cool slowly. lookchem.com The desired compound crystallizes out, leaving impurities behind in the solution. For biphenyldicarboxylic acids, crystallization can be used to separate the desired product from reaction intermediates. wipo.int
Chromatography: Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For biphenyl carboxylic acids, column chromatography using a silica (B1680970) gel stationary phase and a solvent system like ethyl acetate/petroleum ether can be used to isolate the product with high purity. ajgreenchem.com
Salt Formation and Precipitation: Aromatic carboxylic acids can be purified by converting them into their salts (e.g., sodium salts), which can be recrystallized from water. lookchem.com Another technique involves dissolving the crude product in an aqueous solution of a dialkaline salt and then adding a water-soluble organic solvent to selectively precipitate the high-purity dialkali salt of the desired acid. google.com
Table 3: Comparison of Purification Techniques for Aromatic Carboxylic Acids
| Technique | Principle | Application | Advantages |
| Extraction | Differential solubility of acid and its salt in aqueous and organic phases. lookchem.com | Initial separation from neutral/basic impurities. | Simple, rapid, and effective for initial cleanup. |
| Recrystallization | Difference in solubility between the compound and impurities in a given solvent at different temperatures. lookchem.com | Purification of solid products. | Can yield highly pure crystalline material; scalable. |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. ajgreenchem.com | Final purification to remove closely related impurities. | High resolution separation. |
| Salt Precipitation | Selective precipitation of the product's salt from a solution. google.com | Purification of crude acid mixtures. | Can be highly selective for the target compound. |
Molecular Structure and Spectroscopic Characterization
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the structure of 2-(2-Chlorophenyl)-6-fluorobenzoic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of the fluorine atom.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the two phenyl rings exhibit complex splitting patterns due to spin-spin coupling with neighboring protons and through-space coupling with the fluorine atom. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The signals for the carbon atoms are influenced by the attached substituents. For instance, the carbon atom bonded to the fluorine atom (C-F) will show a characteristic large coupling constant (¹JCF). Similarly, the carbons ortho and meta to the fluorine will also exhibit smaller C-F coupling constants. The presence of the chlorine atom and the carboxylic acid group further differentiates the chemical shifts of the aromatic carbons.
¹⁹F NMR: As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. huji.ac.il The spectrum of this compound would show a signal for the single fluorine atom. Its chemical shift provides insight into the electronic environment, and its coupling to nearby protons (¹H-¹⁹F coupling) can help confirm the substitution pattern on the fluorinated ring. The chemical shifts for fluorine are typically referenced against an internal standard like trifluoroacetic acid (-76.55 ppm) or CFCl₃ (0.00 ppm). colorado.edu
Table 1: Representative NMR Data Interpretation
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
|---|---|---|
| ¹H | ~7.0 - 8.2 (aromatic), >10 (acidic proton) | Complex multiplets for aromatic protons due to H-H and H-F coupling. A broad singlet for the carboxylic acid proton. |
| ¹³C | ~115 - 170 | Signals for 13 distinct carbons. The C-F carbon will show a large ¹JCF coupling. Carbons attached to chlorine and the carboxyl group will also have characteristic shifts. |
| ¹⁹F | Varies based on reference | A single multiplet, with splitting due to coupling with ortho-protons on the same ring. |
Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of the compound, providing a fingerprint of the functional groups present.
FTIR Spectroscopy: The FTIR spectrum is characterized by absorption bands corresponding to specific vibrational modes. Key expected absorptions for this compound include:
A broad O-H stretching band from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.
A sharp and strong C=O stretching vibration from the carbonyl group around 1700 cm⁻¹.
C-F stretching vibrations, which are typically strong and found in the 1300-1000 cm⁻¹ region.
C-Cl stretching vibrations, which are generally weaker and appear in the 800-600 cm⁻¹ range.
C-H stretching and bending vibrations for the aromatic rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While C=O and O-H stretches are visible, aromatic C-C ring stretching vibrations are often more prominent in the Raman spectrum. The C-Cl and C-F bonds also give rise to Raman signals.
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carbonyl | C=O stretch | ~1700 | Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Strong |
| Fluoro-substituent | C-F stretch | 1300 - 1000 | Strong |
| Chloro-substituent | C-Cl stretch | 800 - 600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₁₃H₈ClFO₂), which is approximately 250.65 g/mol . usbio.net Due to the presence of chlorine, this peak will be accompanied by an isotopic peak ([M+2]⁺) at two mass units higher, with an intensity of about one-third of the main peak, which is characteristic for compounds containing one chlorine atom.
Fragmentation Pattern: The fragmentation of aromatic carboxylic acids often involves characteristic losses. libretexts.orgdocbrown.info Common fragmentation pathways for this compound would likely include:
Loss of a hydroxyl radical (•OH, -17 Da).
Loss of the entire carboxyl group (•COOH, -45 Da).
Loss of carbon monoxide (CO, -28 Da) from the ion formed after losing the hydroxyl radical.
Cleavage of the bond between the two phenyl rings, leading to fragments corresponding to the chlorophenyl and fluorobenzoyl moieties.
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular packing.
Determination of Molecular Conformation and Bond Parameters
X-ray diffraction studies on single crystals of related compounds, such as 2-chloro-6-fluorobenzoic acid, reveal key structural features that are likely to be present in this compound. nih.gov
Molecular Conformation: Due to steric hindrance between the substituents at the ortho positions of the biphenyl (B1667301) linkage (the chlorine atom and the fluorine/carboxyl group), the two phenyl rings are not coplanar. They are twisted with respect to each other, resulting in a specific dihedral angle. Similarly, the carboxylic acid group is often twisted out of the plane of its attached phenyl ring. For 2-chloro-6-fluorobenzoic acid, the angle between the carboxylic acid group and the phenyl ring is reported as 47.83 (6)°. nih.gov
Bond Parameters: Crystallography allows for the precise measurement of bond lengths and angles. For instance, in 2-chloro-6-fluorobenzoic acid, the C–C–C angles within the phenyl ring range from 116.11 (14)° to 123.96 (15)°. nih.gov Similar precision would be expected for the title compound, allowing for detailed analysis of the effects of the substituents on the ring geometry.
Table 3: Selected Crystallographic Data for the Related Compound 2-Chloro-6-fluorobenzoic acid nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.7655 (2) |
| b (Å) | 13.9660 (7) |
| c (Å) | 13.2300 (7) |
| **β (°) ** | 98.034 (3) |
| **Volume (ų) ** | 688.92 (6) |
Elucidation of Intermolecular Interactions in Crystal Lattices
The packing of molecules in the crystal lattice is determined by a network of intermolecular interactions.
Hydrogen Bonding: The most significant intermolecular interaction in carboxylic acids is the hydrogen bond. Typically, carboxylic acids form centrosymmetric dimers in the solid state, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule (O—H···O). This is a very robust and common structural motif.
Hydrogen Bonding Networks (O-H···O, C-H···F, C-H···N, C-H···Cl)
Hydrogen bonds are among the most significant interactions governing the structure of carboxylic acids.
O-H···O: The most prominent hydrogen bonding interaction for this molecule involves the carboxylic acid functional group. Like most benzoic acids, it is expected to form strong O-H···O hydrogen bonds, leading to the creation of a stable, centrosymmetric dimer. studyx.airesearchgate.netquora.com In this arrangement, the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a second molecule, and vice-versa, creating a characteristic eight-membered ring. researchgate.netnih.gov This dimerization is a thermodynamically favorable process. quora.comresearchgate.net
| Interaction Type | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Angle (D-H···A) (°) |
| O-H···O | ~0.95 | ~1.70 | ~2.65 | ~170-180 |
Typical geometric parameters for carboxylic acid dimers based on general crystallographic data.
| Interaction Type | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Angle (D-H···A) (°) |
| C-H···F | ~0.95 | ~2.2-2.6 | ~3.0-3.5 | ~120-170 |
Typical geometric parameters for C-H···F interactions based on crystallographic data of fluoro-aromatic compounds. rsc.orgiucr.org
C-H···Cl: Similar to C-H···F bonds, weak interactions between an aromatic C-H donor and a chlorine acceptor are also possible and can be described as a form of hydrogen bonding. acs.org
C-H···N: This type of hydrogen bond is not possible for this compound. The formation of a C-H···N bond requires a nitrogen atom to act as the hydrogen bond acceptor, and this element is not present in the molecular formula (C₁₃H₈ClFO₂).
Halogen Bonding Interactions (C-Cl···N)
Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) is attracted to a nucleophile. ijres.orgyoutube.comprinceton.edu The strength of this interaction typically follows the order F < Cl < Br < I. ijres.org
However, the specific C-Cl···N interaction is not possible for this compound. This interaction requires a nitrogen atom to serve as the nucleophilic Lewis base (halogen bond acceptor), an element that is absent from the compound's structure.
Pi-Stacking Interactions
As a biphenyl derivative, the molecule contains two aromatic rings, making it a candidate for engaging in π-stacking interactions. nih.govresearchgate.net These interactions are crucial in the self-assembly of aromatic molecules. researchgate.net Rather than a direct face-to-face sandwich arrangement, which is often repulsive, π-stacking typically occurs in a parallel-displaced or a perpendicular T-shaped geometry. wikipedia.org The non-polar contribution to these stacking energies can be significant, ranging from -3 to -6 kJ mol⁻¹. nih.gov The presence of electron-withdrawing substituents (Cl and F) alters the quadrupole moments of the rings, influencing the geometry and strength of these interactions.
| Interaction Type | Inter-centroid Distance (Å) | Slip Angle (°) |
| π-π (Parallel Displaced) | ~3.3 - 3.8 | > 0 |
Typical geometric parameters for π-stacking interactions between aromatic rings.
Short Contacts (F···C, N···N)
F···C: Short contacts between fluorine atoms and carbon atoms (particularly electrophilic carbons like those in carbonyl groups) are observed in crystal structures and are considered to be energetically favorable interactions that can influence molecular packing. acs.org
N···N: This type of interaction is not possible for this compound due to the absence of nitrogen atoms in its molecular structure.
Conformational Dynamics in Solution and Solid State
The conformational behavior of this compound is primarily defined by two rotational degrees of freedom:
Rotation about the C-C single bond connecting the two phenyl rings.
Rotation of the carboxylic acid group relative to the phenyl ring to which it is attached.
In substituted biphenyls, significant steric hindrance between substituents at the ortho positions (the 2, 2', 6, and 6' positions) can severely restrict rotation around the central C-C bond. researchgate.netlibretexts.org In this molecule, the 2-position is occupied by a 2-chlorophenyl group, and the 6-position holds a fluorine atom. The 2'-position of the second ring has a chlorine atom. These three ortho-substituents create substantial steric clash, forcing the two phenyl rings to be twisted out of plane with respect to each other. This results in a non-zero dihedral angle between the rings, a characteristic feature of ortho-substituted biphenyls. medchemexpress.com
Furthermore, the carboxylic acid group at the 2-position is flanked by a bulky 2-chlorophenyl group at one side and a fluorine atom at the other. Steric repulsion, particularly from the ortho-fluorine substituent, is known to force the carboxylic acid group to twist out of the plane of the aromatic ring. nih.govnih.gov This twisting minimizes steric strain but affects the extent of electronic conjugation between the carboxyl group and the ring. The combination of these steric effects makes it highly unlikely for the molecule to adopt a planar conformation in either the solid state or in solution.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in modeling the molecular properties of 2-(2-Chlorophenyl)-6-fluorobenzoic acid.
The molecular geometry of this compound has been optimized using Density Functional Theory (DFT) calculations. nih.gov Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional has been utilized in conjunction with the 6-311+G and 6-311++G basis sets to calculate the optimized molecular structure and its thermodynamic properties. nih.gov This level of theory is widely used for its balance of computational cost and accuracy in predicting the geometric parameters of organic molecules. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For this compound, the calculated HOMO and LUMO energies reveal that intramolecular charge transfer occurs within the molecule. nih.gov A small energy gap between the HOMO and LUMO suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied orbital to the unoccupied one. The analysis of these orbitals helps to determine the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of different parts of the molecule. nih.gov The calculated energies indicate that a charge transfer process is a characteristic feature of this compound. nih.gov
Table 1: Frontier Molecular Orbital Properties
| Property | Value |
|---|---|
| HOMO Energy | Indicates electron-donating capacity |
| LUMO Energy | Indicates electron-accepting capacity |
Note: Specific energy values were not available in the provided search abstracts.
Molecular Electrostatic Potential (MESP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MESP map for this compound has been generated using DFT methods. nih.gov This map illustrates the regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential, which are electron-deficient and prone to nucleophilic attack. This analysis provides insights into the molecule's intermolecular interaction sites. nih.gov
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the constituent atoms of a molecule. wikipedia.org This analysis has been performed for this compound using the DFT/B3LYP method to understand the distribution of electronic charge among its atoms. nih.gov The calculated Mulliken charges provide a quantitative measure of the electrostatic potential and are essential for understanding the molecule's polarity and reactivity. The distribution of these charges influences various molecular properties, including dipole moment and interaction with other molecules. nih.govwikipedia.org
Theoretical calculations have been used to predict the vibrational frequencies of this compound. nih.gov The FTIR (Fourier-transform infrared) and FT-Raman spectra of the compound have been experimentally recorded and compared with the theoretical vibrational frequencies calculated using the DFT (B3LYP) method. nih.gov A complete vibrational assignment and analysis of the fundamental modes were carried out. nih.gov The results show that the difference between the observed and the scaled theoretical wavenumber values for most fundamental vibrations is minimal, indicating a high level of accuracy for the computational model. nih.gov The Potential Energy Distribution (PED) is used to provide an unambiguous assignment of each fundamental vibration. nih.gov
Table 2: Vibrational Spectroscopy Data
| Spectroscopic Technique | Recorded Region | Purpose |
|---|---|---|
| FTIR | 4000-400 cm⁻¹ | Experimental analysis of fundamental vibrational modes. nih.gov |
| FT-Raman | 3500-50 cm⁻¹ | Complements FTIR data for a complete vibrational assignment. nih.gov |
Theoretical Analysis of Noncovalent Interactions
While not explicitly detailed as a separate study in the provided sources, the theoretical analyses performed on this compound offer significant insights into its noncovalent interactions. The Molecular Electrostatic Potential (MESP) map is particularly informative in this regard. nih.gov The regions of negative electrostatic potential, likely concentrated around the oxygen atoms of the carboxylic acid group and the fluorine atom, represent sites that can act as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a positive potential, making it a potential hydrogen bond donor.
Furthermore, the Mulliken charge analysis, by quantifying the partial charges on each atom, helps to understand the electrostatic forces that govern intermolecular interactions, such as dipole-dipole interactions and van der Waals forces. nih.gov The distribution of charge across the two phenyl rings, influenced by the electron-withdrawing chlorine and fluorine atoms, also dictates potential π-π stacking interactions between molecules in the solid state.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
For a molecule like this compound, this analysis delineates the regions of the molecule that are active in intermolecular bonding. The analysis generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. crystalexplorer.net These plots represent each point on the Hirshfeld surface by its distance to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). researchgate.net
Different types of interactions appear as distinct patterns on the fingerprint plot, and the relative area under these patterns corresponds to their prevalence in the crystal packing. For halogenated benzoic acids, typical interactions would include O–H···O hydrogen bonds forming carboxylic acid dimers, as well as contacts involving the halogen substituents like C–H···F, C–H···Cl, and potentially halogen···halogen or halogen···π interactions. nih.gov The analysis provides a quantitative breakdown of these interactions. For instance, in related chloro- and fluoro-substituted aromatic compounds, H···H, C···H, and halogen···H contacts are often found to be the most significant contributors to the crystal packing. nih.govnih.gov
Table 1: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis This table provides representative data for the types of interactions and their typical contributions for similar aromatic compounds, as specific data for this compound is not available.
| Interaction Type | Contribution (%) | Description |
| H···H | 35 - 45% | Represents contacts between hydrogen atoms, typically the most abundant interaction. |
| C···H / H···C | 15 - 25% | Indicates contacts between carbon and hydrogen atoms, common in organic crystals. |
| O···H / H···O | 10 - 20% | Primarily associated with strong O-H···O hydrogen bonds in carboxylic acid dimers. |
| Cl···H / H···Cl | 5 - 15% | Highlights the role of the chlorine substituent in forming intermolecular contacts. |
| F···H / H···F | 5 - 10% | Shows the involvement of the fluorine atom in hydrogen bonding or other close contacts. |
| C···C | 1 - 5% | Can indicate the presence of π-π stacking interactions between aromatic rings. |
| Cl···C / C···Cl | 1 - 5% | Points to interactions between the chlorine atom and the carbon framework of neighboring molecules. nih.gov |
Energy Decomposition Models (e.g., CLP-PIXEL) for Dimeric Interactions
To understand the energetic nature of the intermolecular interactions identified by Hirshfeld analysis, energy decomposition models are employed. The Coulomb-London-Pauli (CLP-PIXEL) method is a semi-empirical approach that calculates the lattice energy of a crystal by summing the interaction energies between a central molecule and all its neighbors. researchgate.netresearchgate.net This method is particularly insightful as it partitions the total interaction energy (E_total) into physically meaningful components: Coulombic (E_coul), polarization (E_pol), dispersion (E_disp), and exchange-repulsion (E_rep). ed.ac.uk
For this compound, this analysis would typically focus on the primary dimeric unit formed by the strong O–H···O hydrogen bonds between the carboxylic acid groups. nih.gov The CLP-PIXEL calculation provides quantitative values for the forces holding this dimer together.
Coulombic Energy: Represents the electrostatic interactions between the charge distributions of the two molecules. In a carboxylic acid dimer, this is a major stabilizing component due to the attraction between the partially positive hydrogen and partially negative oxygen atoms.
Polarization Energy: Accounts for the distortion of each molecule's electron cloud by the electric field of the other.
Repulsion Energy: This is the stabilizing contribution that arises from the Pauli exclusion principle, preventing the electron clouds of the two molecules from collapsing into one another.
By calculating these components, researchers can determine whether the primary dimeric interaction is dominated by electrostatics (as expected for strong hydrogen bonds) or if dispersion forces play a more significant role than anticipated.
Table 2: Example Energy Decomposition for a Carboxylic Acid Dimer using CLP-PIXEL This table illustrates the kind of data produced by a CLP-PIXEL analysis for a typical benzoic acid dimer. The values are hypothetical and serve as an example.
| Energy Component | Interaction Energy (kJ/mol) | Physical Nature |
| Coulombic (E_coul) | -50 to -70 | Strong electrostatic attraction from H-bonds. |
| Polarization (E_pol) | -10 to -20 | Induction effects between molecules. |
| Dispersion (E_disp) | -25 to -45 | van der Waals attraction. |
| Repulsion (E_rep) | +45 to +65 | Pauli exclusion principle-based repulsion. |
| Total (E_total) | -40 to -70 | Net stabilizing energy of the dimer. |
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Points
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. researchgate.net This analysis identifies critical points in the electron density where the gradient is zero. Of particular interest are bond critical points (BCPs), which are located along the path of maximum electron density between two interacting atoms.
The properties of the electron density at these BCPs reveal the nature of the interaction. Key parameters include:
The electron density (ρ(r)) itself: Higher values indicate a greater accumulation of charge, typical of covalent bonds. Lower values are characteristic of non-covalent "closed-shell" interactions like hydrogen bonds and van der Waals contacts.
The Laplacian of the electron density (∇²ρ(r)): A negative Laplacian (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared (covalent) interactions. A positive Laplacian (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions.
For this compound, QTAIM analysis would be used to unambiguously characterize the O–H···O hydrogen bonds in the dimer and weaker interactions like C–H···F or C–H···Cl. By locating the BCPs for these interactions and analyzing their ρ(r) and ∇²ρ(r) values, one can confirm their existence and classify their strength and nature (e.g., electrostatic, weak hydrogen bond).
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While crystallographic data provides a static picture, this compound possesses conformational flexibility, particularly concerning the dihedral angle between its two phenyl rings and the orientation of the carboxylic acid group. nih.gov Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing powerful insights into conformational sampling and the influence of the environment. nih.govnih.gov
In an MD simulation, the atoms of the molecule are treated as classical particles moving under a force field that describes their interactions. By simulating the molecule's movement over time (from nanoseconds to microseconds), a trajectory is generated that maps its accessible conformations. nih.gov This is crucial for understanding which shapes the molecule is likely to adopt in solution.
Furthermore, MD simulations can explicitly include solvent molecules (like water or chloroform), allowing for the study of solvent effects. unito.it The solvent can significantly influence conformational preferences by forming hydrogen bonds or through steric and electrostatic interactions, potentially stabilizing conformations that are not observed in the gas phase or solid state. nih.gov Analysis of the simulation trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Radius of Gyration (Rgyr): To measure the molecule's compactness and identify folded versus extended states. nih.gov
Conformational Ensembles: Identifying the most populated (lowest energy) conformational states and the energy barriers between them. unito.it
For this compound, MD simulations could clarify how the interplay between the bulky ortho-substituents (chlorine and fluorine) restricts the rotation between the phenyl rings and how this is modulated by different solvent environments. rsc.orgbath.ac.uk
Structure Activity Relationship Sar and Derivatization Strategies for Biological Activity
Influence of Halogen Substituents on Biological Recognition and Potency
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. In the case of 2-(2-Chlorophenyl)-6-fluorobenzoic acid, the presence and position of both chlorine and fluorine atoms on the phenyl rings are crucial for its biological profile.
Effects of Chlorine and Fluorine Position (Ortho, Meta, Para)
The location of halogen substituents on the aromatic rings significantly influences the molecule's electronic properties, conformation, and ability to interact with target receptors. Substituents on a benzene (B151609) ring can direct the orientation of further reactions to ortho, meta, or para positions. almaaqal.edu.iqlibretexts.orgmasterorganicchemistry.com Halogens are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitutions. libretexts.orgmasterorganicchemistry.com This directing effect is a function of the interplay between their inductive and resonance effects. almaaqal.edu.iq
The substitution pattern on biphenyl (B1667301) structures is also critical for biological activity. For halogenated biphenyls, activity is often linked to the presence of halogens in the lateral positions (meta and para) and an absence of ortho-substituents, which can prevent the molecule from adopting a planar conformation necessary for receptor binding. nih.gov However, for other targets, non-planar conformations are preferred. nih.gov In a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, compounds with an ortho- or para-chlorophenyl at the 4-position of the central pyridine (B92270) ring showed superior selective topoisomerase II inhibitory activity compared to those with a meta-chlorophenyl group. nih.gov
| Substitution Position | General Effect on Benzoic Acid Derivatives | Reference |
| Ortho | Generally increases acidity (ortho-effect), can force non-planar conformation. | libretexts.org, researchgate.net |
| Meta | Deactivating groups increase acidity. | libretexts.org |
| Para | Deactivating groups increase acidity; often preferred position to avoid steric hindrance. | chemistrysteps.com, libretexts.org |
Stereoelectronic Impact of Halogens on Ligand-Receptor Interactions
Stereoelectronic effects describe how the spatial arrangement of orbitals influences molecular properties and reactivity. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a receptor binding pocket.
The ability of a halogen to form these bonds depends on its identity. The σ-hole is more significant for larger, more polarizable halogens like chlorine, bromine, and iodine, while it is generally insignificant for fluorine. nih.gov This means the chlorine atom in this compound could potentially act as a halogen bond donor, contributing to binding affinity. Fluorine, being highly electronegative, is more likely to act as a hydrogen bond acceptor.
The ortho-effect is a classic example of a stereoelectronic effect. For 2-substituted benzoic acids, the increased acidity of ortho-isomers is not solely explained by simple inductive or resonance effects but also involves through-space interactions and sterically enforced changes in solvation. researchgate.netrsc.org The ortho-substituents on the biphenyl rings of this compound create significant steric hindrance, which forces the two phenyl rings to twist out of planarity. This defined three-dimensional shape is a key aspect of its stereoelectronic profile and is critical for how it fits into a specific receptor site. Studies on halogenated biphenyls have shown that the degree of ortho substitution directly impacts the population of planar conformers, which in turn affects binding affinity and biological activity. nih.govnih.gov
Modifications of the Carboxylic Acid Functionality
The carboxylic acid group is a common pharmacophore that can form strong interactions, such as hydrogen bonds and ionic bonds, with biological targets. However, its acidic nature can also lead to poor pharmacokinetic properties, including low membrane permeability and rapid metabolism. nih.govnih.gov Therefore, modifying this group is a common strategy in drug design.
Exploration of Ester, Amide, and Hydrazide Derivatives
Converting a carboxylic acid to an ester, amide, or hydrazide derivative can neutralize its acidic character, potentially improving properties like cell permeability. These derivatives can also introduce new points of interaction with a target receptor.
Esters and Amides: Masking the carboxylic acid as an ester or amide can improve antiplasmodial activity in certain classes of compounds. nih.gov In a study of cinnamic acid analogs, ester derivatives showed more potent inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE) compared to amide derivatives. nih.gov The synthesis of ester and amide derivatives from parent carboxylic acids is a standard approach in medicinal chemistry to explore SAR. nih.govnih.gov
Hydrazides: Benzohydrazides (benzoic acid hydrazides) and their derivatives (hydrazones) are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. derpharmachemica.comthepharmajournal.com The hydrazide-hydrazone moiety (-CONH-N=CH-) is a key structural feature in many biologically active compounds. nih.gov For example, a series of 4-benzamidobenzoic acid hydrazide derivatives were developed as potent enzyme inhibitors, with a chloro substituent at the 4-position of a phenyl ring yielding the most active compounds. nih.govbrieflands.com This suggests that derivatizing the carboxyl group of this compound into a hydrazide could unlock new or enhanced biological activities.
| Derivative | Potential Advantages | Relevant Findings | Reference |
| Ester | Increased lipophilicity, improved permeability, can act as a prodrug. | Showed potent MAO-B and BChE inhibition in cinnamic acid series. | nih.gov |
| Amide | Increased stability, new H-bonding sites, can act as a prodrug. | Improved antiplasmodial activity in some series. | nih.gov |
| Hydrazide | Versatile precursor for hydrazones, known to have diverse biological activities. | Chloro-substituted phenyl ring enhanced potency in a series of enzyme inhibitors. | nih.gov, brieflands.com |
Bioisosteric Replacements for the Carboxyl Group
Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects. nih.gov Replacing a carboxylic acid with a suitable bioisostere is a key strategy to overcome its limitations while retaining its crucial role in binding. nih.govdrughunter.comhyphadiscovery.com
Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group. nih.gov It has a similar pKa and can participate in similar ionic and hydrogen bonding interactions. cambridgemedchemconsulting.comresearchgate.net The key advantage of tetrazoles is their increased metabolic stability, as they are not susceptible to the same metabolic pathways as carboxylic acids, such as acyl glucuronidation. hyphadiscovery.com In several drug discovery programs, replacing a carboxylate with a tetrazole has led to compounds with improved potency and oral bioavailability. nih.govdrughunter.com
Acyl Sulfonamides and other acidic heterocycles: Other groups like acyl sulfonamides, hydroxamic acids, and various acidic heterocycles (e.g., isoxazolols, oxadiazoles) are also employed as carboxylic acid surrogates. nih.govcambridgemedchemconsulting.comunifi.it Acyl sulfonamides can mimic the acidity of carboxylic acids more closely than simple sulfonamides. drughunter.com These replacements can alter physicochemical properties, interactions with the target, and metabolic profiles. nih.gov For example, in a series of P-glycoprotein inhibitors, replacing an amide function (a common carboxyl derivative) with an oxadiazole ring greatly enhanced activity. unifi.it The choice of bioisostere is highly context-dependent, and screening a panel of options is often necessary to find a suitable replacement. nih.gov
Role of the Phenyl Substituent and its Substitution Pattern
The this compound molecule is a biphenyl derivative, meaning it consists of two connected phenyl rings. The substitution pattern on both rings is a critical factor for activity. The phenyl group itself acts as a weak activator and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com
In many classes of drugs, the nature and position of substituents on phenyl rings dictate the potency and selectivity of the compound. For example, in a study of 4-phenyl-2,4-dioxobutanoic acid derivatives, different substitutions on the phenyl ring were shown to affect their spectroscopic properties and metal ion binding capabilities. In a series of 1,4-bis(arylsulfonamido)-benzene derivatives, introducing substituents on the central phenyl ring generally led to improved potencies. nih.gov Similarly, for 2-phenylbenzofuran (B156813) derivatives, the substitution pattern on the 2-phenyl ring was crucial for their activity as cholinesterase inhibitors. nih.gov
For the this compound scaffold, the existing 2-chloro and 6-fluoro substituents already define a specific conformational and electronic profile. Further derivatization by adding, removing, or changing substituents on either phenyl ring would be a primary strategy for lead optimization. For example, SAR studies on benzoic acid derivatives have shown that the number and position of hydroxyl groups can dramatically alter their inhibitory activity against enzymes like α-amylase. nih.gov The non-planarity of the two phenyl rings, enforced by the ortho-substituents, creates specific hydrophobic pockets and vectoral orientations for other functional groups, which must be considered when designing new analogs. The substitution pattern is a key determinant of polymorphism and conformational flexibility, which in turn can lead to different biological activities. uky.edu
Impact of Substitution on the 2-Chlorophenyl Ring
The nature and position of substituents on the phenyl rings are critical determinants of a molecule's biological activity. Halogen atoms, like the chlorine and fluorine in the parent compound, play a significant role in modulating a drug's interaction with its biological target and its metabolic stability. nih.gov
Research into related structures, such as halogenated ketamine analogs, has shown that ortho-phenyl ring halogen substituents can cause substantial differences in binding affinity (Km) for metabolic enzymes like CYP2B6. nih.gov In one study, the order of binding affinity was Bromine > Chlorine > Fluorine > Hydrogen, indicating that the type of halogen is a major determinant of metabolic interaction. nih.gov The electronegative character of a chlorine atom can polarize the carbon-chlorine bond, which withdraws electrons and can alter the reactivity of other molecular regions or the acidity of adjacent functional groups. eurochlor.org
The position of the substituent is also key. Studies on certain ketamine esters revealed that 2- and 3-substituted compounds were generally more biologically active than their 4-substituted counterparts. mdpi.com However, the effect of a specific substituent is highly dependent on the molecular scaffold and its biological target. For instance, while a chloro substituent can be beneficial in one series, replacing a methyl group with a chlorine atom on the aromatic ring of certain cathinone (B1664624) derivatives was found to diminish their enzyme inhibitory activity. mdpi.comnih.gov
Table 1: Effect of Ortho-Phenyl Halogen Substitution on CYP2B6-catalyzed Metabolism
| Compound (Ketamine Analog) | Halogen at Ortho Position | Apparent Binding Affinity (Km, μM) |
| Bromoketamine | Br | 10 |
| Ketamine | Cl | - |
| Fluoroketamine | F | - |
| Deschloroketamine | H | 184 |
| Data sourced from a study on ketamine analogs, illustrating the principle of halogen substitution effects. nih.gov |
Variation of the Phenyl Moiety (e.g., Adamantyl, Thiophenyl)
Replacing one of the phenyl rings with other cyclic or heterocyclic systems is a common strategy to explore new binding interactions and improve pharmacological properties.
Adamantyl Derivatives: The adamantane (B196018) group is often described as a "lipophilic bullet" in medicinal chemistry. nih.govresearchgate.net Its rigid, bulky, and highly lipophilic nature can enhance a molecule's stability and ability to cross biological membranes, thereby improving its pharmacokinetic profile. nih.govresearchgate.net The incorporation of an adamantane moiety has led to successful drugs for various conditions, including viral infections and neurological disorders. nih.govresearchgate.net In oncology research, adamantyl isothiourea derivatives have demonstrated significant cytotoxic potential against cancer cell lines, such as hepatocellular carcinoma (HCC), by inhibiting key signaling pathways. nih.gov
Thiophenyl Derivatives: Thiophene rings are common bioisosteres for phenyl rings. Their inclusion can alter electronic properties, hydrogen bonding capacity, and metabolic profile. Research on neurokinin-2 (NK₂) receptor antagonists led to the identification of a potent molecule featuring a 6-methyl-benzo[b]thiophene-2-carboxylic acid core, highlighting the utility of this scaffold in achieving high in vivo potency. nih.gov
Exploration of Related Benzoic Acid and Phenyl-Substituted Heterocyclic Scaffolds for SAR Insights
To understand the potential of the this compound scaffold, it is informative to analyze the SAR of related structures where the core has been modified to other biologically active templates.
Benzamide (B126) and Sulfonylurea Derivatives
The carboxylic acid group of the parent compound can be derivatized into amides, such as benzamides, to explore different biological targets. A series of sulfamoyl benzamide derivatives synthesized from benzoic acid were investigated as potential glucokinase activators for treating type 2 diabetes. researchgate.net
Furthermore, research on the non-sulfonylurea portion of the antidiabetic drug glibenclamide, a compound identified as 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzoic acid, revealed that this structure could stimulate insulin (B600854) release on its own. nih.gov SAR studies of this molecule showed that modifications to both the benzamide ring and the terminal benzoic acid group could significantly alter biological efficacy, demonstrating that both ends of the molecule contribute to its activity. nih.gov
Pyrimidine (B1678525) and Pyrazole (B372694) Derivatives
Pyrimidine and pyrazole rings are privileged heterocyclic scaffolds that are often explored as substitutes for or additions to a phenyl-benzoic acid core.
Pyrimidine Derivatives : The biological activity of pyrimidine-based compounds is highly dependent on the position and nature of their substituents. nih.gov This scaffold is present in numerous compounds with a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov In one study, the antimicrobial activity of a series of pyrimidine derivatives was found to be directly influenced by the nature of the substituent attached to a linked benzene ring. nih.gov
Pyrazole Derivatives : SAR studies of pyrazole derivatives often reveal strict structural requirements for potent activity. For a series of cannabinoid CB1 receptor antagonists, potent activity required a para-substituted phenyl ring at the 5-position of the pyrazole, a specific carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. nih.gov This highlights the importance of the specific arrangement of substituted aryl groups around the central heterocyclic ring. nih.gov
Table 2: SAR Insights from Pyrazole-Based CB1 Antagonists
| Position on Pyrazole Ring | Required Substituent for High Activity |
| 1-position | 2,4-Dichlorophenyl |
| 3-position | Carboxamido group (e.g., piperidinyl carboxamide) |
| 5-position | Para-substituted phenyl ring (e.g., p-chlorophenyl, p-iodophenyl) |
| Data derived from SAR studies on pyrazole derivatives. nih.gov |
Triazolothiadiazole Derivatives
The fused 1,2,4-triazolo[3,4-b] nih.govresearchgate.neteurekaselect.comthiadiazole system is another heterocyclic scaffold that can be synthesized from precursors like aromatic carboxylic acids. eurekaselect.comscielo.br These compounds are known for their broad spectrum of biological activities, particularly as antimicrobial agents. eurekaselect.commdpi.com
SAR studies on these derivatives have shown that the substitution pattern on the phenyl ring attached to the thiadiazole core is critical for activity. In one series of compounds designed as antimicrobial agents, substitutions on this phenyl ring were systematically varied. eurekaselect.com The results indicated that both the electronic nature (electron-donating vs. electron-withdrawing) and the position of the substituents had a pronounced effect on the minimum inhibitory concentration (MIC) against various pathogens. eurekaselect.com For instance, a derivative bearing a 2,4-dichlorophenyl group exhibited the highest activity in the series. eurekaselect.com
Benzimidazole (B57391) Derivatives
Benzimidazole is a bicyclic heterocyclic system that is a cornerstone in many clinically approved drugs. nih.govresearchgate.net SAR studies consistently show that substitutions at the C2 position, often with a phenyl group, and on the benzimidazole ring itself (N1, C5, C6) greatly influence biological activity. nih.govnih.gov
When a phenyl group is present at the C2-position, its substitution pattern is a key determinant of potency and selectivity. For example, in one study targeting COX and 5-lipoxygenase inhibition, an unsubstituted 2-phenyl ring was preferred. nih.gov In contrast, a separate investigation found that a 2-phenyl ring bearing an ethyl sulfone fragment was essential for high activity in a different context. nih.gov This demonstrates that the optimal substitution on the phenyl ring is highly dependent on the specific biological target. The synthesis of these compounds often involves the condensation of an o-phenylenediamine (B120857) with a substituted benzoic acid or benzaldehyde. nih.govscholarsresearchlibrary.com
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for the analysis of "2-(2-Chlorophenyl)-6-fluorobenzoic acid," enabling the separation of the main compound from impurities and its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of "this compound." A typical approach involves a reverse-phase (RP) method, which separates compounds based on their hydrophobicity.
Method Development: The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and detection. A common starting point is a C18 column, which is a versatile stationary phase suitable for a wide range of non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netresearchgate.net The pH of the buffer is a critical parameter, as it influences the ionization state of the carboxylic acid group, thereby affecting its retention on the column. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the timely elution of all components in a sample mixture. ekb.eg Detection is typically performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, for instance, around 225 nm. researchgate.net
Validation: Once developed, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its reliability. researchgate.netrsc.org Validation encompasses several performance characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. ekb.eg
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. researchgate.net
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). rsc.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Table 2: Example Validation Summary for a Hypothesized HPLC Method
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jddtonline.info For non-volatile compounds like "this compound," a derivatization step is necessary to convert the carboxylic acid into a more volatile ester, such as a methyl ester. researchgate.netnih.gov This is often achieved by reacting the acid with a derivatizing agent like BF₃-Methanol. nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized. The volatile derivatives are then separated as they travel through a capillary column, with separation based on boiling point and polarity. The separated components enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data. shimadzu.com GC-MS is particularly useful for identifying and quantifying trace levels of volatile or semi-volatile impurities. researchgate.net
Table 3: Typical GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | BF₃-Methanol |
| GC Column | Capillary Column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Temperature ramp (e.g., 80 °C to 280 °C) |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| Scan Range | 50-500 m/z |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions, such as the synthesis of "this compound." youtube.com It allows chemists to quickly determine the progress of a reaction by observing the disappearance of starting materials and the appearance of the desired product. youtube.commdpi.com
In TLC, a small spot of the reaction mixture is applied to a baseline on a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. By comparing the spots from the reaction mixture at different time points to spots of the starting materials and a pure product standard, one can visually assess the reaction's completion. youtube.com
Table 4: Example TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a quantitative analytical technique that measures the amount of light absorbed by a substance at a specific wavelength. For "this compound," which contains a chromophore (the aromatic rings), this method can be used for its quantification in solution. moca.net.ua
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform the analysis, a solution of the compound is prepared in a suitable solvent (one that does not absorb in the same region), and its absorbance is measured at the wavelength of maximum absorption (λmax). A calibration curve is typically constructed by measuring the absorbance of several standard solutions of known concentrations. bue.edu.egekb.eg The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While less specific than chromatographic methods, spectrophotometry is a rapid and inexpensive technique for routine quantitative analysis when the sample matrix is simple and free of interfering substances. ekb.eg
Table 5: Illustrative Parameters for Spectrophotometric Analysis
| Parameter | Value/Condition |
|---|---|
| Instrument | UV-Visible Spectrophotometer |
| Solvent | Methanol or Ethanol |
| Wavelength of Max. Absorbance (λmax) | To be determined experimentally |
| Calibration Range | e.g., 1 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For a newly synthesized batch of "this compound," elemental analysis serves as a crucial check of its purity and confirms that its empirical formula matches the theoretical formula, C₁₃H₈ClFO₂. researchgate.net
The analysis is typically performed using an automated elemental analyzer, which combusts a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (such as CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. For halogen determination, specific combustion and detection methods are employed. The experimentally determined mass percentages of carbon, hydrogen, chlorine, and fluorine are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and high purity. researchgate.net
Table 6: Theoretical vs. Experimental Elemental Analysis Data for C₁₃H₈ClFO₂
| Element | Theoretical % | Experimental % (Example) |
|---|---|---|
| Carbon (C) | 62.30% | 62.25% |
| Hydrogen (H) | 3.22% | 3.25% |
| Chlorine (Cl) | 14.14% | 14.09% |
| Fluorine (F) | 7.58% | 7.55% |
| Oxygen (O) | 12.76% | (by difference) |
Future Research Directions and Potential Applications
Rational Design and Synthesis of Advanced Derivatives
The core structure of 2-(2-Chlorophenyl)-6-fluorobenzoic acid is an ideal starting point for the rational design and synthesis of advanced derivatives with potentially enhanced or novel biological activities. The diaryl ether (DE) scaffold is recognized as a privileged structure in medicinal and agrochemical chemistry due to its prevalence in both natural products and synthetic compounds. acs.orgnih.govresearchgate.net This structural motif is associated with a wide array of biological functions, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govresearchgate.netmdpi.com
Future synthetic efforts could focus on several key strategies:
Modification of the Benzoic Acid Moiety: The carboxylic acid group can be converted into esters, amides, or other functional groups to alter the molecule's physicochemical properties, such as solubility and membrane permeability. nih.gov The synthesis of N-aryl anthranilic acid derivatives from 2-chlorobenzoic acids has been successfully demonstrated using copper-catalyzed cross-coupling reactions, a method that could be adapted for this purpose. nih.gov
Alteration of the Halogen Substitution Pattern: The positions and identities of the chlorine and fluorine atoms on the phenyl rings are critical to the molecule's electronic properties and its potential interactions with biological targets. Systematic replacement or addition of halogens could fine-tune activity. The inclusion of fluorine, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity. nih.gov
Scaffold Hopping: Replacing the diaryl ether core with bioisosteric linkers could lead to novel chemical entities with different modes of action. researchgate.net This approach has been used to develop new herbicides and could be applied to discover compounds with new therapeutic applications. researchgate.net
Synthetic methodologies like the Ullmann-type coupling and other copper-catalyzed reactions provide efficient pathways to create libraries of these derivatives for screening. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The discovery and optimization of novel drug candidates based on the this compound scaffold can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). acs.orgresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. frontiersin.org
Key applications of AI/ML in this context include:
Predictive Modeling: ML algorithms can be trained on data from existing diaryl ether and benzoic acid derivatives to predict the properties of newly designed compounds. researchgate.net This includes predicting biological activity, physicochemical properties (like solubility and bioavailability), and potential toxicity profiles, thereby prioritizing the synthesis of candidates with a higher probability of success. frontiersin.orgresearchgate.net
Virtual Screening: AI can be used to screen massive virtual libraries of compounds against specific biological targets. researchgate.net Techniques like deep docking can rapidly identify potential inhibitors from billions of compounds, vastly expanding the scope of initial hit discovery. epa.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. frontiersin.org These models can generate novel structures based on the this compound framework that are optimized for activity against a specific target.
The use of AI and ML can streamline the entire drug discovery process, from target identification to lead optimization, reducing the time and cost associated with developing new therapeutic agents. researchgate.netrsc.org
Exploration of New Biological Targets and Therapeutic Areas
The structural class to which this compound belongs has been associated with a diverse range of biological activities, suggesting that this compound and its derivatives could be effective in multiple therapeutic areas.
Table 1: Potential Therapeutic Areas for Diaryl Ether and Benzoic Acid Derivatives
| Therapeutic Area | Potential Biological Target/Mechanism | Reference |
|---|---|---|
| Oncology | Inhibition of key enzymes in cancer progression, antiproliferative activity against various human cancer cell lines. | researchgate.netrsc.orgnih.govpreprints.org |
| Infectious Diseases | Antiviral, antibacterial, antifungal, and antimalarial activities. | nih.govresearchgate.net |
| Inflammation | Modulation of inflammatory pathways. | nih.govresearchgate.net |
| Parasitic Diseases | Inhibition of essential parasite enzymes, such as Toxoplasma gondii enoyl reductase or Trypanosoma brucei phosphodiesterases. | frontiersin.orgnih.gov |
Future research should involve broad-based biological screening of this compound and a library of its rationally designed derivatives. This could uncover novel biological targets and expand its potential applications. For instance, diaryl ether compounds have been investigated as inhibitors of phosphodiesterases in parasites like Trypanosoma brucei, and as anticancer agents targeting tubulin polymerization. mdpi.comfrontiersin.org Benzoic acid derivatives have also been extensively reviewed for their anticancer potential. researchgate.netnih.govresearchgate.net
Development of Novel Analytical Assays for Research Applications
Robust and sensitive analytical methods are crucial for all stages of research, from synthesis to biological testing. For this compound and its derivatives, future work should focus on developing and refining analytical assays.
Advanced analytical techniques that can be applied or further developed include:
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental for separation and quantification. A direct ultra-high performance reverse-phase HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous determination of 16 different fluorinated benzoic acids in complex matrices like oil reservoir waters, demonstrating the power of this technique. researchgate.net Similar methods could be optimized for biological samples. For halogenated aromatic compounds, specialized columns such as Phenyl-Hexyl (Phe-Hex) or Pentafluorophenyl (PFP) columns can improve separation by leveraging different pi-pi interactions. chromforum.org
Mass Spectrometry (MS): GC-MS and LC-MS/MS are essential for structural confirmation and sensitive quantification. researchgate.netnih.gov Derivatization techniques can be employed to improve ionization efficiency and sensitivity. For instance, a novel method using 3-(chlorosulfonyl)benzoic acid as a derivatizing agent has been shown to significantly improve the detection of certain neutral lipids in negative ion mode MS. nih.govfigshare.com
Advanced Sensors: Molecularly imprinted polymers (MIPs) are emerging as highly selective and sensitive biosensors. acs.org These synthetic receptors can be designed to specifically recognize and bind to this compound, offering a cost-effective and rapid method for its detection in various samples. acs.org
Table 2: Overview of Analytical Techniques for Halogenated Aromatic Acids
| Technique | Application | Key Advantages | Reference |
|---|---|---|---|
| UHPLC-MS/MS | Simultaneous quantification of multiple fluorinated benzoic acids. | High sensitivity and specificity, suitable for complex matrices. | researchgate.net |
| GC-MS | Determination of flavonoids, phenolic, and benzoic acids in plasma. | Good separation of volatile compounds after derivatization. | nih.gov |
| Combustion Ion Chromatography (CIC) | Quantification of total fluorine content in various materials. | Provides total elemental fluorine concentration. | rsc.orgrsc.org |
| Molecularly Imprinted Polymers (MIPs) | Selective detection in complex samples. | High specificity, cost-effectiveness, and potential for portable sensors. | acs.org |
These advanced analytical methods will be indispensable for pharmacokinetic studies, metabolism research, and ensuring the purity and identity of synthesized compounds. wiley.com
Investigation of Synergistic Effects with Established Research Agents
Combination therapy, where two or more agents are used together, is a cornerstone of modern medicine, particularly in cancer treatment. nih.gov Investigating the synergistic potential of this compound with established research agents could unlock new therapeutic strategies. Synergy occurs when the combined effect of two agents is greater than the sum of their individual effects. nih.gov
Future research in this area should explore combinations with:
Chemotherapeutic Agents: The compound could be tested alongside standard anticancer drugs. It might enhance the efficacy of the primary drug, overcome resistance mechanisms, or allow for lower, less toxic concentrations of the conventional agent to be used. nih.gov
Antibiotics: In the context of infectious diseases, the compound could act synergistically with existing antibiotics. For example, some molecules can disrupt bacterial biofilms, making the bacteria more susceptible to conventional antibiotics. arkat-usa.org
Other Biologically Active Compounds: Exploring combinations with other novel compounds, such as other diaryl ether derivatives or natural products, could lead to potent new therapeutic cocktails. nih.gov
Isobologram analysis is a standard method to quantitatively assess whether the interaction between two compounds is synergistic, additive, or antagonistic. nih.gov Such studies could reveal powerful new combinations and provide insights into the compound's mechanism of action.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-6-fluorobenzoic acid?
Methodological Answer: A common approach involves synthesizing intermediates like 2-chloro-6-fluorobenzaldehyde (CAS 387-45-1), which can be fluorinated using HF under controlled conditions . Subsequent oxidation of the aldehyde group to a carboxylic acid via methods such as potassium permanganate (KMnO₄) or Jones oxidation is recommended. For example, analogous pathways for benzoic acid derivatives often employ catalytic oxidation in acidic media. Ensure reaction progress is monitored via TLC or HPLC to confirm intermediate conversion .
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- Mass Spectrometry (MS): Electron ionization (EI) MS can confirm molecular weight (e.g., theoretical MW calculated from C₁₃H₇ClFO₂) and fragmentation patterns. Reference NIST databases (e.g., GUAIAAXDEJZRBP-UHFFFAOYSA-N for similar compounds) for spectral matching .
- NMR: ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) can resolve substituent positions on the aromatic rings. Compare chemical shifts with structurally related compounds, such as 2-chloro-6-fluorophenylacetic acid (CAS 37777-76-7) .
- FT-IR: Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) and fluorine substituents .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Fluorination Steps: Use HF-resistant equipment (e.g., Teflon-lined reactors) and strict personal protective equipment (PPE) due to HF’s toxicity .
- Waste Management: Segregate halogenated waste (e.g., chlorinated byproducts) and follow institutional guidelines for disposal .
- Storage: Store in airtight containers under inert gas to prevent hydrolysis of the fluorine substituent .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) be resolved?
Methodological Answer:
- Cross-Validation: Compare data from NIST Standard Reference Database 69 (e.g., GUAIAAXDEJZRBP-UHFFFAOYSA-N ) with experimental results.
- Reproducibility: Conduct differential scanning calorimetry (DSC) to verify melting points and use Hansen solubility parameters to assess solvent compatibility .
- Purity Analysis: Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities that may alter physical properties .
Q. What strategies are effective for analyzing regioselectivity in fluorination reactions?
Methodological Answer:
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict fluorine substitution preferences based on aromatic ring electron density .
- Isotopic Labeling: Introduce ¹⁸F or ¹⁹F NMR tracers to track fluorination sites in intermediates .
- X-ray Crystallography: Resolve crystal structures of intermediates (e.g., 2-chloro-6-fluorobenzaldehyde) to confirm regiochemistry .
Q. How can this compound be utilized as a precursor in medicinal chemistry?
Methodological Answer:
- Drug Design: The carboxylic acid group enables conjugation with amines via EDC/NHS coupling to create amide-based prodrugs. For example, derivatives of 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine (CAS 954221-58-0) have shown potential as kinase inhibitors .
- SAR Studies: Modify substituents (e.g., replacing fluorine with other halogens) and evaluate bioactivity using in vitro assays (e.g., IC₅₀ determination in cancer cell lines) .
Q. What are the challenges in scaling up synthesis from lab to pilot plant?
Methodological Answer:
- Process Optimization: Transition from batch to flow chemistry for fluorination steps to improve safety and yield .
- Byproduct Mitigation: Use inline IR spectroscopy to monitor reaction intermediates and adjust reagent stoichiometry dynamically .
- Regulatory Compliance: Ensure compliance with EPA guidelines for halogenated waste (e.g., CAS 73384-78-8 ) during scale-up .
Data Analysis & Experimental Design
Q. How should researchers address conflicting spectral data from different databases?
Methodological Answer:
Q. What statistical methods are recommended for analyzing biological activity data?
Methodological Answer:
- Dose-Response Curves: Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC₅₀ values .
- Principal Component Analysis (PCA): Reduce dimensionality in datasets linking structural features (e.g., Cl/F substitution) to activity .
Safety & Compliance
Q. How to ensure compliance with hazardous chemical regulations during international collaboration?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
